3,4-dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide
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Overview
Description
The compound “3,4-dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The compound also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazoles are known for their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The presence of the benzamide and thiazole groups would likely have a significant impact on the compound’s chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide and thiazole groups could affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
Research has demonstrated the synthesis of 3,4-dimethoxy-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)thiazol-2-yl)benzamide derivatives and explored their antimicrobial properties. These derivatives, particularly those substituted with electron-donating groups such as hydroxyl, amino, and methoxy, exhibited notable antimicrobial activity. The presence of electron-donating groups was found to enhance this activity, whereas electron-withdrawing moieties like nitro substituted compounds showed lower activity (Chawla, 2016).
Anticancer Evaluation
Another study focused on designing and synthesizing substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer cells. Most of the tested compounds exhibited moderate to excellent anticancer activity compared to the reference drug etoposide (Ravinaik et al., 2021).
Spectral Characterization and Crystal Structure Analysis
Spectral characterization and crystal structure analysis have been significant in understanding the chemical structure and properties of these compounds. For instance, a study analyzed the mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives, including 3-[(Thiophen-2-ylmethylene)-amino]-4-oxo-imidazolidin-2-thione, to elucidate their structures (Mohamed et al., 2006). Another research provided detailed crystal structure information of a related compound, highlighting the significance of hydrogen bonding and π···π interactions in stabilizing the crystal structure (Sharma et al., 2016).
Biological Activities and Molecular Interactions
Antimicrobial and Docking Studies
Several studies have synthesized various derivatives and evaluated their antimicrobial activities. For example, one research synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and assessed their anti-microbial activity. The study also conducted docking studies to understand the molecular interactions of these compounds (Spoorthy et al., 2021). Another study synthesized a series of compounds and subjected them to antimicrobial evaluation and docking studies to explore their potential as antimicrobial agents (Talupur et al., 2021).
Antifungal Activity
Compounds synthesized from the reaction of 5-(bromoacetyl) salicylamide with various thioureas, thioalkylamides, and substituted thioureas were screened for their antifungal activity. The results indicated the potential of these compounds as antifungal agents, showcasing the importance of structural variations in determining biological activity (Narayana et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-25-15-6-5-12(8-16(15)26-2)18(24)22-19-21-13(11-28-19)9-17(23)20-10-14-4-3-7-27-14/h3-8,11H,9-10H2,1-2H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEHMJHCIYZOPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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